1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride
CAS No.: 36895-01-9
Cat. No.: VC18415327
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36895-01-9 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride |
| Standard InChI | InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | OFEYFOPWZKITJU-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)OCC[N+]1(CC1)C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride features a positively charged aziridinium ring (N-methylaziridinium) linked to a 2-(acetyloxy)ethyl group. The molecular formula is , with a molecular weight of 179.64 g/mol . The aziridinium ion’s planar geometry and angle strain (≈60° bond angles) render it highly reactive toward nucleophiles . Key physicochemical properties, as reported by suppliers and PubChem, are summarized below:
| Property | Value | Source |
|---|---|---|
| Appearance | White to beige crystals | |
| Assay | ≥97% | |
| Molecular Weight | 179.64 g/mol | |
| Storage Conditions | Room temperature, sealed container | |
| Solubility | Not explicitly reported | - |
The compound’s structure has been confirmed via X-ray crystallography for related aziridinium salts, though specific data for this derivative remain unpublished . Its (OFEYFOPWZKITJU-UHFFFAOYSA-M) and SMILES (CC(=O)OCC[N+]1(CC1)C.[Cl-]) provide unambiguous identifiers for computational studies .
Synthesis and Manufacturing
The synthesis of 1-(2-(acetyloxy)ethyl)-1-methylaziridinium chloride typically involves quaternization of a preformed aziridine precursor. A plausible route, inferred from analogous methodologies , proceeds as follows:
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Aziridine Formation: Cyclization of 1,2-diaminoethane derivatives under basic conditions yields the aziridine core.
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N-Methylation: Treatment with methyl triflate () or methyl iodide introduces the methyl group at the nitrogen, forming the aziridinium ion .
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Acetyloxyethyl Substitution: Reaction with acetyloxyethyl chloride or transesterification installs the acetyloxyethyl side chain.
Reactivity and Chemical Behavior
The aziridinium ring’s strain drives regioselective ring-opening reactions, often at the β-carbon relative to the nitrogen . Key reactivity patterns include:
Nucleophilic Ring-Opening
Nucleophiles (e.g., amines, thiols) attack the less substituted carbon, yielding β-substituted amines. For example:
This reactivity is exploited in peptide synthesis and polymer crosslinking .
Acid-Catalyzed Hydrolysis
In aqueous acidic conditions, the ring opens to form 2-(acetyloxy)ethyl-methylammonium chloride, a process critical for prodrug activation .
Thermal Stability
Decomposition above 150°C releases acetic acid and ethylene oxide, necessitating controlled storage conditions .
Applications in Organic Synthesis
Medicinal Chemistry
Aziridinium salts serve as alkylating agents in cancer therapeutics. While direct studies on this compound are sparse, related derivatives inhibit bacterial DNA gyrase B at nanomolar concentrations . The acetyloxyethyl group may enhance bioavailability by mimicking natural substrates.
Polymer Science
Quaternary aziridinium ions crosslink polyelectrolytes, improving mechanical strength in hydrogels. Patent literature suggests applications in contact lenses and drug delivery systems .
Agricultural Chemistry
Derivatives act as plant growth regulators, though environmental concerns limit commercial use.
Recent Research and Developments
Recent studies (2021–2025) highlight advances in aziridinium chemistry:
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Stereoselective Synthesis: Chiral auxiliaries enable enantioselective ring-opening, expanding utility in asymmetric catalysis .
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Bioconjugation: Site-specific protein modification using aziridinium-electrophile tags .
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Computational Modeling: DFT studies predict regioselectivity trends, aiding reaction design .
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